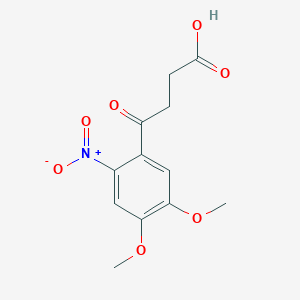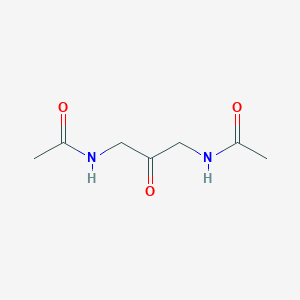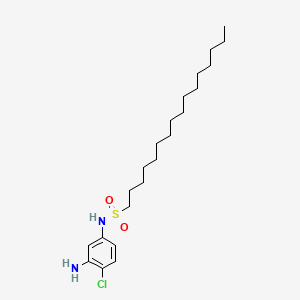![molecular formula C22H30 B11950752 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene CAS No. 22927-07-7](/img/structure/B11950752.png)
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-tert-butyl-4-[2-(4-tert-butylphényl)éthyl]benzène est un composé organique classé comme un hydrocarbure aromatique. Sa structure consiste en un cycle benzénique substitué par un groupe tert-butyle et un groupe éthyle lié à un autre cycle benzénique, également substitué par un groupe tert-butyle. Ce composé est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-tert-butyl-4-[2-(4-tert-butylphényl)éthyl]benzène peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de couplage de Suzuki–Miyaura, qui est une réaction de couplage croisé catalysée par le palladium entre un halogénure d'aryle et un composé organoboronique . Cette méthode est privilégiée en raison de ses conditions de réaction douces et de sa haute tolérance aux groupes fonctionnels.
Méthodes de production industrielle : La production industrielle de ce composé implique généralement des réactions de couplage de Suzuki–Miyaura à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant des systèmes catalytiques avancés et des techniques de séparation efficaces pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-tert-butyl-4-[2-(4-tert-butylphényl)éthyl]benzène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants, conduisant à la formation des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses hydroquinones correspondantes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les acides (H₂SO₄) sont utilisés dans les réactions de substitution.
Principaux produits :
Oxydation : Quinones
Réduction : Hydroquinones
Substitution : Divers composés aromatiques substitués
Applications de recherche scientifique
Le 1-tert-butyl-4-[2-(4-tert-butylphényl)éthyl]benzène a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme composé modèle dans l'étude des mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris son rôle d'antioxydant.
Médecine : La recherche explore ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du 1-tert-butyl-4-[2-(4-tert-butylphényl)éthyl]benzène implique son interaction avec des cibles moléculaires par substitution électrophile aromatique. Les groupes tert-butyle influencent la réactivité des cycles benzéniques, les rendant plus sensibles à l'attaque électrophile. Cette propriété est exploitée dans diverses transformations chimiques et applications .
Composés similaires :
4,4’-Di-tert-butylbiphényle : Structure similaire mais sans la liaison éthyle entre les cycles benzéniques.
4-tert-Butylphénylacétylène : Contient un groupe tert-butyle et un groupe éthynyle au lieu d'une liaison éthyle.
Unicité : Le 1-tert-butyl-4-[2-(4-tert-butylphényl)éthyl]benzène est unique en raison de son arrangement structurel spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes. La présence de deux groupes tert-butyle et d'une liaison éthyle entre les cycles benzéniques le différencie des autres composés similaires, ce qui le rend précieux dans des applications spécialisées.
Applications De Recherche Scientifique
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as an antioxidant.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl groups influence the reactivity of the benzene rings, making them more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the ethyl linkage between the benzene rings.
4-tert-Butylphenylacetylene: Contains a tert-butyl group and an ethynyl group instead of an ethyl linkage.
Uniqueness: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two tert-butyl groups and an ethyl linkage between the benzene rings differentiates it from other similar compounds, making it valuable in specialized applications.
Propriétés
Numéro CAS |
22927-07-7 |
|---|---|
Formule moléculaire |
C22H30 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
1-tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H30/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,7-8H2,1-6H3 |
Clé InChI |
WSPBJQKQBBNHSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)


![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)




![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)


